4-(5-methyl-1H-pyrazol-4-yl)benzonitrile
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Overview
Description
4-(5-methyl-1H-pyrazol-4-yl)benzonitrile is an organic compound that belongs to the class of pyrazole derivatives It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a benzonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative using acetic acid as a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-pyrazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or alcohols.
Substitution: Amides or esters.
Scientific Research Applications
4-(5-methyl-1H-pyrazol-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
- 4-(3-methyl-1H-pyrazol-5-yl)benzonitrile
- 4-(5-methyl-1H-pyrazol-3-yl)benzonitrile
Uniqueness
4-(5-methyl-1H-pyrazol-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties .
Properties
Molecular Formula |
C11H9N3 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-(5-methyl-1H-pyrazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-11(7-13-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) |
InChI Key |
ANISZEOEWFTAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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